molecular formula C5H8F2S B6265426 (3,3-difluorocyclobutyl)methanethiol CAS No. 1856877-07-0

(3,3-difluorocyclobutyl)methanethiol

Cat. No. B6265426
CAS RN: 1856877-07-0
M. Wt: 138.2
InChI Key:
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Description

(3,3-Difluorocyclobutyl)methanethiol, also known as 3,3-DFCB-MT, is a novel organosulfur compound that has been extensively studied for its synthetic and biological applications. It is a highly reactive, volatile compound with a strong sulfur odor and is used in a variety of laboratory experiments and industrial processes.

Scientific Research Applications

(3,3-difluorocyclobutyl)methanethiol has several scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It is also used in the preparation of polymers, dyes, and catalysts. Additionally, this compound has been used to study the mechanism of action of enzymes and to investigate the structure and reactivity of sulfur-containing molecules.

Mechanism of Action

The mechanism of action of (3,3-difluorocyclobutyl)methanethiol is not well understood. However, it is believed that this compound is an electrophile that can react with nucleophiles, such as amines and thiols. It has also been suggested that this compound can react with itself to form a dimer, which can then react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be toxic to bacteria, fungi, and certain insects. It has also been shown to have antifungal activity and to inhibit the growth of certain plant pathogens.

Advantages and Limitations for Lab Experiments

The main advantage of (3,3-difluorocyclobutyl)methanethiol for lab experiments is its high reactivity. It can be used in a variety of reactions and its high volatility makes it easy to use and handle. However, this compound can be toxic and should be handled with caution. Additionally, its high volatility can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for (3,3-difluorocyclobutyl)methanethiol. It could be used in the development of new pharmaceuticals, agrochemicals, and fragrances. It could also be used in the synthesis of polymers, dyes, and catalysts. Additionally, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Finally, this compound could be used to study the structure and reactivity of sulfur-containing molecules.

Synthesis Methods

(3,3-difluorocyclobutyl)methanethiol can be synthesized using a variety of methods, including the direct synthesis from cyclobutyl methyl sulfide and fluorine, and the reaction of cyclobutyl methyl sulfide with difluorodiazomethane. The direct synthesis from cyclobutyl methyl sulfide and fluorine requires anhydrous conditions and is most commonly carried out in a sealed tube. The reaction of cyclobutyl methyl sulfide with difluorodiazomethane is typically carried out in aqueous solution and is more efficient than the direct synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3,3-difluorocyclobutyl)methanethiol involves the addition of a thiol group to a cyclobutane ring that has two fluorine atoms attached to it.", "Starting Materials": [ "3,3-difluorocyclobutene", "Hydrogen sulfide", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: 3,3-difluorocyclobutene is reacted with hydrogen sulfide in the presence of sodium hydroxide to form (3,3-difluorocyclobutyl)thiol.", "Step 2: (3,3-difluorocyclobutyl)thiol is then reacted with methanol to form (3,3-difluorocyclobutyl)methanethiol.", "Step 3: The product is purified by extraction with diethyl ether." ] }

CAS RN

1856877-07-0

Molecular Formula

C5H8F2S

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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